2-(2-fluoro-5-methyl-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(2-fluoro-5-methyl-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
2-(2-fluoro-5-methyl-4-nitrophenyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11-8-16(14(17)9-15(11)19(20)21)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVHJDDKHKIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluoro-5-methyl-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-5-methylphenol to introduce the nitro group. This is followed by a series of reactions to form the tetrahydroisoquinoline ring system. The key steps include:
Cyclization: The nitrophenol derivative undergoes cyclization with appropriate reagents to form the tetrahydroisoquinoline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-fluoro-5-methyl-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 2-(2-fluoro-5-methyl-4-aminophenyl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(2-fluoro-5-carboxy-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorine atom and nitro group can significantly influence the biological activity of these derivatives.
Medicine: Some derivatives of 2-(2-fluoro-5-methyl-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-5-methyl-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions.
Comparison with Similar Compounds
- 2-(2-fluoro-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(2-chloro-5-methyl-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(2-fluoro-5-methyl-4-aminophenyl)-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to similar compounds, 2-(2-fluoro-5-methyl-4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific combination of functional groups. The presence of both the fluorine atom and the nitro group imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. For example, the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can participate in redox reactions and influence the compound’s overall polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
